An In-depth Technical Guide to the Chemical Properties and Structure of Acid Red 52
An In-depth Technical Guide to the Chemical Properties and Structure of Acid Red 52
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 52, also known by numerous synonyms including C.I. Acid Red 52, Sulforhodamine B, and Lissamine Rhodamine, is a synthetic, water-soluble fluorescent dye.[1][2] Belonging to the xanthene chemical class, it is widely utilized in various scientific and industrial applications.[2][3] Its vibrant red hue, strong fluorescence, and affinity for proteins make it a valuable tool in biological research, including as a fluorescent probe and histological dye.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Red 52, its molecular structure, and detailed experimental protocols for its analysis and synthesis.
Chemical Structure and Identification
Acid Red 52 is the sodium salt of 4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate.[1] The core structure consists of a xanthene ring system with two diethylamino groups and a disulfonated phenyl substituent.
Table 1: Chemical Identification of Acid Red 52
| Identifier | Value | Reference(s) |
| IUPAC Name | sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | [1] |
| CAS Number | 3520-42-1 | [2][4] |
| C.I. Number | 45100 | [2][5] |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | [1][2] |
| Molecular Weight | 580.65 g/mol | [3][4] |
| Canonical SMILES | CC--INVALID-LINK--=C1C=C(C=C(C1)N(CC)CC)C2=C3C=CC(=--INVALID-LINK--CC)C=C3OC4=C2C=C(C=C4)S(=O)(=O)[O-].[Na+] | [6] |
| InChI Key | SXQCTESRRZBPHJ-UHFFFAOYSA-M | [4] |
Synonyms: Acid Rhodamine B, Acid Rose B, Kiton Red S, Food Red No. 106, Sulforhodamine B, Xylene Red B.[1][2]
Physicochemical Properties
The physical and chemical characteristics of Acid Red 52 are critical for its application in various experimental settings. These properties are summarized in the tables below.
Physical Properties
Table 2: Physical Properties of Acid Red 52
| Property | Value | Reference(s) |
| Appearance | Dark red to brown or green to very dark green powder/crystals | [5][7] |
| Shade in Solution | Fluorescent pinkish-red | [2][8] |
| Melting Point | 205-210°C | [9] |
| Solubility | Soluble in water and ethanol | [7] |
| Water Solubility | 95.3 g/L at 20°C | [10] |
| Density | 1.38 g/cm³ | [9] |
| pH (in solution) | 1.8 - 2.0 (acidic), 6.5 - 7.0 (neutral) | [11] |
Spectroscopic Properties
Table 3: Spectroscopic Data for Acid Red 52
| Spectroscopic Parameter | Value | Conditions | Reference(s) |
| λmax (UV-Vis) | 554 nm | Water | [5] |
| 566 nm | 1.5 g/L Ammonium (B1175870) Acetate (B1210297) Solution | [12][13] | |
| 568 nm | Aqueous Solution | [14] | |
| Molar Absorptivity (ε) | > 1800 (E1%1cm) | 1.5 g/L Ammonium Acetate Solution at λmax | [12] |
| Maximum Emission Wavelength | 600 nm | - | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of Acid Red 52, designed for researchers and scientists.
Synthesis of Acid Red 52
The industrial synthesis of Acid Red 52 typically involves the condensation of 4-formylbenzene-1,3-disulfonic acid with 3-(diethylamino)phenol, followed by dehydration and oxidation.[3]
Caption: Synthesis of Acid Red 52.
Detailed Protocol:
-
Condensation: In a reaction vessel, 4-formylbenzene-1,3-disulfonic acid is reacted with 3-(diethylamino)phenol. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution on the activated aromatic ring of 3-(diethylamino)phenol.
-
Dehydration: The condensation product is then treated with a strong dehydrating agent, such as concentrated sulfuric acid, to induce cyclization and formation of the xanthene ring structure.
-
Oxidation: The resulting leuco form of the dye is oxidized to the colored xanthene dye. A suitable oxidizing agent, such as ferric chloride, is used for this step.
-
Salt Formation and Isolation: The final step involves the formation of the sodium salt by neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The crude Acid Red 52 is then isolated by precipitation, followed by filtration, washing, and drying.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Acid Red 52. A reverse-phase method is commonly employed.
Caption: HPLC Purity Analysis Workflow.
Detailed Protocol:
-
Reagents and Materials:
-
Acid Red 52 sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Buffer (e.g., ammonium acetate or phosphate (B84403) buffer)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A reverse-phase C18 column.
-
-
Chromatographic Conditions (Example): [16]
-
Mobile Phase A: 10 mmol/L ammonium acetate in water/acetonitrile (95/5)
-
Mobile Phase B: 10 mmol/L ammonium acetate in water/acetonitrile (50/50)
-
Gradient: A time-dependent gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 530 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh about 5.0 mg of the Acid Red 52 sample and dissolve it in 50 mL of purified water to prepare a 100 mg/L stock solution.[16] Further dilute as necessary with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Standard Solutions: Prepare a series of standard solutions of Acid Red 52 with known concentrations in the same manner as the sample solution to create a calibration curve.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solution.
-
Identify the peak corresponding to Acid Red 52 based on its retention time compared to the standard.
-
The purity of the sample can be calculated using the area normalization method or by using a calibration curve generated from the standard solutions.
-
Determination of Maximum Absorption Wavelength (λmax) by UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength at which Acid Red 52 shows maximum absorbance, which is a key characteristic for its quantification and analysis.
Detailed Protocol:
-
Reagents and Materials:
-
Acid Red 52
-
Solvent (e.g., deionized water or ammonium acetate solution)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
-
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
-
Procedure:
-
Preparation of a Stock Solution: Prepare a stock solution of Acid Red 52 of a known concentration (e.g., 100 mg/L) in the chosen solvent.
-
Preparation of a Dilute Solution: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2 to 0.8 a.u.).
-
Baseline Correction: Fill a cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 400-700 nm).
-
Sample Measurement: Rinse a second cuvette with the dilute Acid Red 52 solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.
-
Spectral Scan: Scan the sample over the same wavelength range as the baseline.
-
Determination of λmax: The wavelength at which the highest absorbance is recorded is the λmax of Acid Red 52 under the specific solvent and concentration conditions.
-
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of Acid Red 52, a fluorescent dye of significant interest to researchers in various scientific fields. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols for its synthesis and analysis provide a practical foundation for laboratory work. The structural and workflow diagrams further aid in the conceptual understanding of these processes. This comprehensive information is intended to support the effective application of Acid Red 52 in research and development.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. staff-old.najah.edu [staff-old.najah.edu]
- 5. benchchem.com [benchchem.com]
- 6. Acid Red 52 | C27H29N2NaO7S2 | CID 9916275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acid Red 52 - Acid Rhodamine B - Acid Rose B from Emperor Chem [emperordye.com]
- 8. CN106749019A - A kind of environment-friendly preparation method of the dyestuff of solvent red 52 - Google Patents [patents.google.com]
- 9. macschem.us [macschem.us]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. pylamdyes.com [pylamdyes.com]
- 14. preprints.org [preprints.org]
- 15. chembk.com [chembk.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
